Enantiomeric Differentiation: (R)- vs. (S)-3-Amino-3-(furan-2-yl)propanoic acid — Distinct CAS Registry and Procurement Requirements
3-Amino-3-(furan-2-yl)propanoic acid contains a chiral center at the β-carbon, yielding two enantiomers with distinct CAS registry numbers: (R)-3-amino-3-(furan-2-yl)propanoic acid (CAS 73495-08-6) and (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS 131829-49-7) . The racemic mixture (CAS 73456-99-2 for free base; CAS 2177263-70-4 for hydrochloride) is the default commercial form unless enantiopure specification is explicitly requested [1]. This stereochemical distinction is critical for reproducible research: studies on related β-amino acids demonstrate that enzymatic resolution using covalently immobilized lipases can achieve enantiomeric excess values >99% for furan-containing β-alanine derivatives [2].
| Evidence Dimension | Chirality and enantiomeric identity |
|---|---|
| Target Compound Data | Racemic mixture: CAS 2177263-70-4 (hydrochloride); CAS 73456-99-2 (free base) |
| Comparator Or Baseline | (R)-enantiomer: CAS 73495-08-6; (S)-enantiomer: CAS 131829-49-7 |
| Quantified Difference | Distinct CAS registry numbers for each stereoisomer; enantiomeric excess achievable >99% via enzymatic resolution |
| Conditions | Commercial supplier catalogs; lipase-catalyzed kinetic resolution of rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorides |
Why This Matters
Researchers must specify enantiomeric identity at procurement to ensure experimental reproducibility; substitution of racemate for enantiopure compound (or vice versa) invalidates stereochemical comparisons.
- [1] PubChem. 3-Amino-3-(furan-2-yl)propanoic acid (CID 565849). CAS 73456-99-2 (free base, racemic). View Source
- [2] Boros, Z., et al. (2017). Covalently Immobilized Lipases are Efficient Stereoselective Catalysts for the Kinetic Resolution of rac-(5-Phenylfuran-2-yl)-β-alanine Ethyl Ester Hydrochlorides. Journal of Chemical Research, enantiomeric excess >99% achievable for furan-containing β-amino acid derivatives. View Source
